molecular formula C16H13ClN2O2 B5881001 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide

Cat. No. B5881001
M. Wt: 300.74 g/mol
InChI Key: MULIEMOLQWUOOI-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide, also known as BCI-121, is a chemical compound that has gained attention for its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide involves the inhibition of various enzymes. It has been shown to inhibit protein kinase C, which plays a role in cell proliferation and differentiation. It has also been shown to inhibit phospholipase A2, which plays a role in inflammation. The inhibition of these enzymes by N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide results in anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects. It has also been shown to decrease the production of prostaglandins, which play a role in inflammation. In addition, it has been shown to decrease the expression of cytokines, which play a role in the immune response.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide has several advantages and limitations for lab experiments. One advantage is its inhibitory effects on various enzymes, which make it a promising compound for further research in the fields of cancer and inflammation. Another advantage is its anti-tumor and anti-inflammatory properties, which make it a potential candidate for drug development. One limitation is its potential toxicity, which requires careful handling and testing in lab experiments.

Future Directions

There are several future directions for the research of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide. One direction is to further investigate its inhibitory effects on various enzymes and to identify its specific targets. Another direction is to explore its potential as a drug for the treatment of cancer and inflammation. Additionally, further research is needed to determine its toxicity and safety for use in humans. Overall, the potential applications of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide in scientific research make it a promising compound for further investigation.

Synthesis Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide has been achieved using various methods. One method involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzoxazole in the presence of triethylamine. Another method involves the reaction of 2-aminobenzoxazole with 4-chloro-3-nitrobenzoyl chloride in the presence of triethylamine. Both methods result in the formation of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide with high yields.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on various enzymes, including protein kinase C and phospholipase A2. It has also been shown to have anti-inflammatory and anti-tumor properties. These properties make it a promising compound for further research in the fields of cancer and inflammation.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-2-15(20)18-10-7-8-12(17)11(9-10)16-19-13-5-3-4-6-14(13)21-16/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULIEMOLQWUOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Benzooxazol-2-yl-4-chloro-phenyl)-propionamide

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